molecular formula C9H8FN B1358690 4-Fluoro-2-methyl-1h-indole CAS No. 1260383-51-4

4-Fluoro-2-methyl-1h-indole

Cat. No. B1358690
CAS RN: 1260383-51-4
M. Wt: 149.16 g/mol
InChI Key: PHGHGDMLJZDQIR-UHFFFAOYSA-N
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Description

4-Fluoro-2-methyl-1H-indole is a significant heterocyclic compound . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and other fine chemicals . It is commonly used as a building block for the synthesis of other chemicals, such as opioid analgesics, anti-inflammatory drugs, and herbicides .


Synthesis Analysis

The synthesis of 4-Fluoro-2-methyl-1H-indole involves several chemical reactions such as alkylation, aromatic substitution, and nitration . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-2-methyl-1H-indole is C9H8FN . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Fluoro-2-methyl-1H-indole include Fischer indolisation and indole N-alkylation . These are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers, hence are ideal within one-pot, multicomponent reaction cascades .


Physical And Chemical Properties Analysis

4-Fluoro-2-methyl-1H-indole has a density of 1.4±0.1 g/cm^3, a boiling point of 327.3±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 45.2±0.3 cm^3, and a polar surface area of 36 Å^2 .

Scientific Research Applications

Antiviral Applications

4-Fluoro-2-methyl-1h-indole derivatives have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural modification of indole compounds can lead to the development of new antiviral agents with high selectivity and potency.

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory activities. The incorporation of the 4-Fluoro-2-methyl-1h-indole scaffold into pharmaceutical compounds can enhance their effectiveness in treating inflammatory conditions .

Anticancer Potential

The indole nucleus is a common feature in many synthetic drug molecules with anticancer activities. Research on 4-Fluoro-2-methyl-1h-indole derivatives could lead to the discovery of novel anticancer agents, potentially offering new therapeutic options for various types of cancer .

Anti-HIV Effects

Compounds containing the indole structure have been evaluated for their potential to inhibit HIV. The exploration of 4-Fluoro-2-methyl-1h-indole in this context may contribute to the development of new anti-HIV medications .

Antioxidant Activity

Indole derivatives can also act as antioxidants. The unique structure of 4-Fluoro-2-methyl-1h-indole might be leveraged to synthesize compounds that can mitigate oxidative stress in biological systems .

Antimicrobial Action

The antimicrobial properties of indole derivatives make them valuable in the fight against infectious diseases. 4-Fluoro-2-methyl-1h-indole-based compounds could be potent antimicrobial agents, effective against a range of bacterial and fungal pathogens .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in antitubercular therapy. The study and application of 4-Fluoro-2-methyl-1h-indole in this field could lead to improved treatments for tuberculosis .

Antidiabetic Applications

Indole compounds have been associated with antidiabetic effects. Research into the applications of 4-Fluoro-2-methyl-1h-indole could uncover new avenues for managing diabetes through novel pharmacological interventions .

Antimalarial Properties

The fight against malaria could benefit from the development of new antimalarial drugs based on indole derivatives. The 4-Fluoro-2-methyl-1h-indole structure may serve as a key component in creating more effective antimalarial treatments .

Anticholinesterase Activity

Indole derivatives have been explored for their anticholinesterase activity, which is significant in treating neurodegenerative diseases like Alzheimer’s. The application of 4-Fluoro-2-methyl-1h-indole in this area could lead to advancements in neuroprotective therapies .

Safety And Hazards

The safety information available suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indole derivatives, including 4-Fluoro-2-methyl-1H-indole, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .

properties

IUPAC Name

4-fluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGHGDMLJZDQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-1h-indole

Synthesis routes and methods

Procedure details

1.43 ml of trifluoroacetic acid are added to a solution of 0.35 g of tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate in 13 ml of anhydrous dichloromethane at ambient temperature. The reaction mixture is then stirred at ambient temperature for 24 h, and is then diluted with 27 ml of dichloromethane and treated with 25 ml of a 5% sodium hydrogen carbonate solution. After stirring at ambient temperature for 1 hour and then settling out, the organic phase is separated and the aqueous phase is extracted with 25 ml of dichloromethane. The organic phases are combined, washed with saturated brine, dried over magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. 0.19 g of 4-fluoro-2-methylindole is thus obtained in the form of a dark red-colored oil, the characteristics of which are the following:
Quantity
1.43 mL
Type
reactant
Reaction Step One
Name
tert-butyl [3-fluoro-2-(2-oxopropyl)phenyl]carbamate
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the quinoline derivative containing 4-Fluoro-2-methyl-1H-indole in cancer research?

A: Research indicates that the quinoline derivative incorporating 4-Fluoro-2-methyl-1H-indole, specifically 1-[[[4-(4-fluoro-2-methyl-1H-indole-5-yl)oxy-6-methoxyquinoline-7-yl]oxy]methyl]cyclopropylamine, shows promise as a potential treatment for specific types of cancer. Preclinical studies suggest that this compound exhibits anti-tumor activity against squamous cell carcinoma of the lung [] and oesophageal cancer []. Notably, in the case of lung squamous cell carcinoma, the compound demonstrated a significant increase in progression-free survival compared to placebo treatments [].

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